molecular formula C12H20Cl2N2 B6220885 1-(4-methylphenyl)piperidin-4-amine dihydrochloride CAS No. 2758000-03-0

1-(4-methylphenyl)piperidin-4-amine dihydrochloride

Cat. No. B6220885
CAS RN: 2758000-03-0
M. Wt: 263.2
InChI Key:
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Description

1-(4-Methylphenyl)piperidin-4-amine dihydrochloride, also known as 4-MPPA dihydrochloride, is a synthetic compound derived from the piperidine family of alkaloids. It is a white crystalline solid with a molecular weight of 221.23 g/mol, and is soluble in water and ethanol. 4-MPPA dihydrochloride has been used in a variety of scientific research applications, ranging from pharmacological studies to biochemical and physiological experiments.

Scientific Research Applications

1-(4-methylphenyl)piperidin-4-amine dihydrochloride dihydrochloride has been used in a variety of scientific research applications. It has been used as a ligand for the detection of dopamine receptors in the brain, as well as for the study of the effects of dopamine on behavior. It has also been used in pharmacological studies to investigate the effects of dopamine agonists and antagonists on behavior. In addition, 1-(4-methylphenyl)piperidin-4-amine dihydrochloride dihydrochloride has been used in biochemical and physiological experiments to study the effects of dopamine on the release of neurotransmitters, such as serotonin and norepinephrine.

Mechanism of Action

1-(4-methylphenyl)piperidin-4-amine dihydrochloride dihydrochloride is a dopamine agonist, meaning that it binds to dopamine receptors in the brain and activates them. This activation of the dopamine receptors leads to an increase in dopamine levels in the brain, which can then lead to various effects on behavior, such as increased alertness, arousal, and motivation.
Biochemical and Physiological Effects
The activation of dopamine receptors by 1-(4-methylphenyl)piperidin-4-amine dihydrochloride dihydrochloride leads to an increase in dopamine levels in the brain, which can then lead to various effects on behavior, such as increased alertness, arousal, and motivation. In addition, the activation of dopamine receptors by 1-(4-methylphenyl)piperidin-4-amine dihydrochloride dihydrochloride can lead to an increase in the release of neurotransmitters, such as serotonin and norepinephrine. The increased release of these neurotransmitters can then lead to various effects on physiological processes, such as increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

The use of 1-(4-methylphenyl)piperidin-4-amine dihydrochloride dihydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it can be easily synthesized in the laboratory. In addition, it is soluble in water and ethanol, making it easy to use in a variety of experiments. However, there are some limitations to the use of 1-(4-methylphenyl)piperidin-4-amine dihydrochloride dihydrochloride in laboratory experiments. For example, it is not very stable, and it can degrade over time. In addition, it can be toxic if ingested, and it can cause skin and eye irritation if it comes into contact with the skin or eyes.

Future Directions

The use of 1-(4-methylphenyl)piperidin-4-amine dihydrochloride dihydrochloride in scientific research has opened up a variety of potential future directions. For example, further research could be done to investigate the effects of 1-(4-methylphenyl)piperidin-4-amine dihydrochloride dihydrochloride on the release of other neurotransmitters, such as GABA and glutamate. In addition, further research could be done to investigate the effects of 1-(4-methylphenyl)piperidin-4-amine dihydrochloride dihydrochloride on various physiological processes, such as respiration and digestion. Finally, further research could be done to investigate the potential therapeutic effects of 1-(4-methylphenyl)piperidin-4-amine dihydrochloride dihydrochloride in the treatment of various diseases, such as depression and anxiety.

Synthesis Methods

1-(4-methylphenyl)piperidin-4-amine dihydrochloride dihydrochloride can be synthesized from piperidine through a multi-step process involving the conversion of piperidine to 4-methylphenylpiperidine, followed by the condensation of 4-methylphenylpiperidine and acetic anhydride to form 4-methylphenylpiperidine acetate. This intermediate can then be hydrolyzed to form 4-methylphenylpiperidine, which can then be reacted with hydrochloric acid to give 1-(4-methylphenyl)piperidin-4-amine dihydrochloride dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methylphenyl)piperidin-4-amine dihydrochloride involves the reaction of 4-methylphenylpiperidine with ammonium chloride followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": ["4-methylphenylpiperidine", "ammonium chloride", "sodium borohydride", "hydrochloric acid"], "Reaction": ["1. 4-methylphenylpiperidine is reacted with ammonium chloride in the presence of a solvent such as ethanol or methanol to yield 1-(4-methylphenyl)piperidin-4-amine.", "2. The resulting amine is then reduced with sodium borohydride in a solvent such as methanol or ethanol to yield the corresponding amine borane complex.", "3. The amine borane complex is then treated with hydrochloric acid to yield 1-(4-methylphenyl)piperidin-4-amine dihydrochloride as a white crystalline solid."] }

CAS RN

2758000-03-0

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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